
N,N'-Diacetyl-L-cystine bis(methylamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Diacetyl-L-cystine bis(methylamide) is a compound known for its unique chemical structure and properties It is a derivative of N-acetylcysteine, featuring a disulfide bond that links two cysteine residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diacetyl-L-cystine bis(methylamide) typically involves the acetylation of L-cystine followed by the introduction of methylamide groups. The reaction conditions often require the use of acetic anhydride and a suitable base, such as pyridine, to facilitate the acetylation process. The disulfide bond formation is achieved through oxidative coupling of the cysteine residues.
Industrial Production Methods
Industrial production of N,N’-Diacetyl-L-cystine bis(methylamide) may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of reaction parameters, such as temperature, pH, and reactant concentrations, to optimize the production efficiency.
化学反应分析
Types of Reactions
N,N’-Diacetyl-L-cystine bis(methylamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The acetyl and methylamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N,N’-Diacetyl-L-cystine bis(methylamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond chemistry.
Biology: Investigated for its role in redox biology and as a potential antioxidant.
Medicine: Explored for its immunomodulatory properties and potential therapeutic applications in conditions such as atherosclerosis and hypersensitivity reactions.
Industry: Utilized in the development of novel materials and as a stabilizing agent in various formulations.
作用机制
The mechanism of action of N,N’-Diacetyl-L-cystine bis(methylamide) involves its ability to modulate redox reactions through its disulfide bond. The compound can undergo reversible oxidation and reduction, thereby influencing cellular redox states. Its molecular targets include enzymes and proteins involved in redox signaling pathways, contributing to its immunomodulatory and antioxidant effects.
相似化合物的比较
Similar Compounds
N,N’-Diacetyl-L-cystine: A disulfide dimer of N-acetylcysteine with similar immunomodulatory properties.
N-acetylcysteine: A precursor to N,N’-Diacetyl-L-cystine bis(methylamide) with well-known antioxidant properties.
L-cystine: The oxidized dimer form of cysteine, serving as a building block for the synthesis of N,N’-Diacetyl-L-cystine bis(methylamide).
Uniqueness
N,N’-Diacetyl-L-cystine bis(methylamide) stands out due to its specific structural modifications, which enhance its stability and reactivity compared to its parent compounds. The presence of acetyl and methylamide groups provides additional functional versatility, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
13028-62-1 |
|---|---|
分子式 |
C12H22N4O4S2 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-[[(2S)-2-acetamido-3-(methylamino)-3-oxopropyl]disulfanyl]-N-methylpropanamide |
InChI |
InChI=1S/C12H22N4O4S2/c1-7(17)15-9(11(19)13-3)5-21-22-6-10(12(20)14-4)16-8(2)18/h9-10H,5-6H2,1-4H3,(H,13,19)(H,14,20)(H,15,17)(H,16,18)/t9-,10-/m1/s1 |
InChI 键 |
GMJXKVUCHONUPV-NXEZZACHSA-N |
手性 SMILES |
CC(=O)N[C@H](CSSC[C@H](C(=O)NC)NC(=O)C)C(=O)NC |
规范 SMILES |
CC(=O)NC(CSSCC(C(=O)NC)NC(=O)C)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



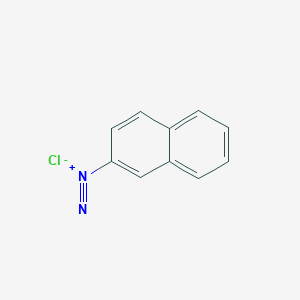
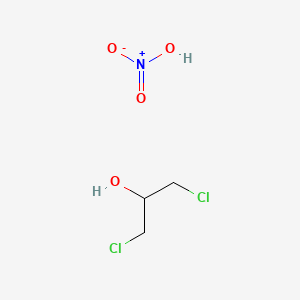
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)


![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)
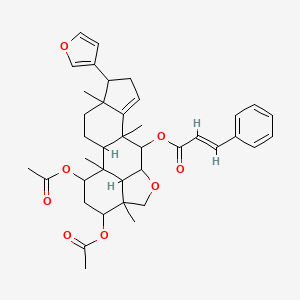
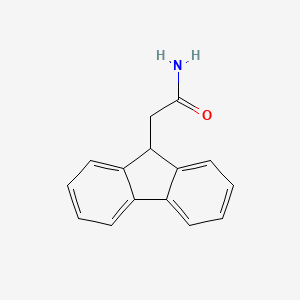
![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)

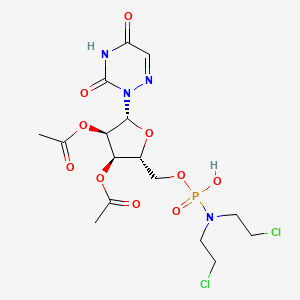
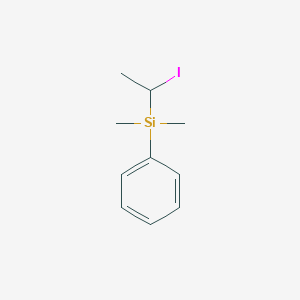
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
